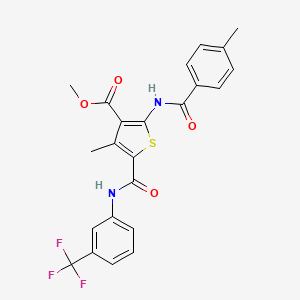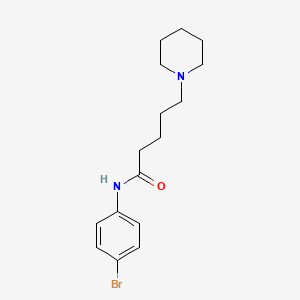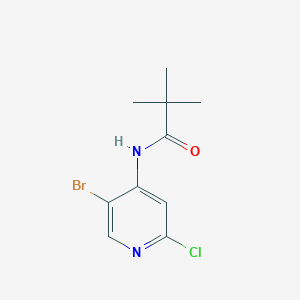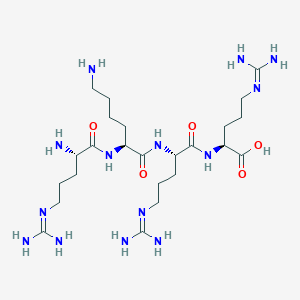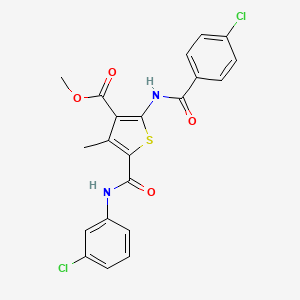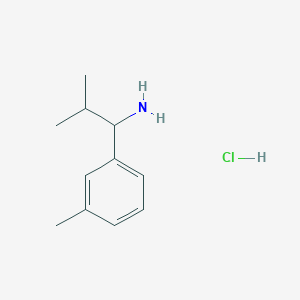
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClN. It is a derivative of amphetamine and is known for its stimulant properties. This compound is often used in scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitroethane to form 3-methyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Methyl-1-(3-methylphenyl)propan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality.
化学反応の分析
Types of Reactions
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted amine compounds.
科学的研究の応用
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Investigated for potential therapeutic uses, including its stimulant properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness and energy levels.
類似化合物との比較
Similar Compounds
Methiopropamine: A structurally related compound that also acts as a norepinephrine-dopamine reuptake inhibitor.
1-Methyl-3-phenylpropylamine: Another similar compound with stimulant properties.
Uniqueness
2-Methyl-1-(3-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its pharmacological properties and makes it distinct from other related compounds.
特性
分子式 |
C11H18ClN |
|---|---|
分子量 |
199.72 g/mol |
IUPAC名 |
2-methyl-1-(3-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-6-4-5-9(3)7-10;/h4-8,11H,12H2,1-3H3;1H |
InChIキー |
XWKHGSNASSWQFO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


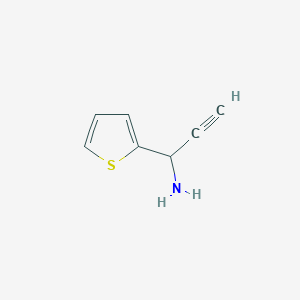
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
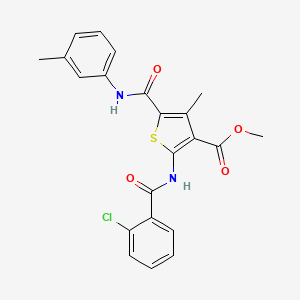
![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)

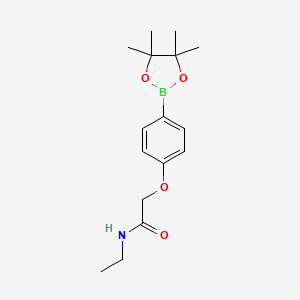
![2,3-Bis(acetyloxy)-4-{[1-hydroxy-3-(octadecanoyloxy)propan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12066381.png)
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
